molecular formula C10H9N3O2 B578398 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1238343-38-8

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B578398
CAS No.: 1238343-38-8
M. Wt: 203.201
InChI Key: NSSYNYUJSLLDSU-UHFFFAOYSA-N
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Description

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an amino group, a phenyl group, and a carboxylic acid group attached to a pyrazole ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their anti-inflammatory, antimicrobial, and anticancer properties. These derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

  • 3-amino-4-phenyl-1H-pyrazole-5-carboxamide
  • 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
  • 3-amino-4-phenyl-1H-pyrazole-5-sulfonic acid

Uniqueness: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications. Compared to its analogs, it offers greater versatility in synthetic chemistry and potential biological activity .

Properties

IUPAC Name

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSYNYUJSLLDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238343-38-8
Record name 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
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